molecular formula C29H26ClNO5 B11658383 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-chlorobenzyl)furan-2-carboxamide

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-chlorobenzyl)furan-2-carboxamide

Cat. No.: B11658383
M. Wt: 504.0 g/mol
InChI Key: GQDHZJSQUYRPGL-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan-2-carboxamide core with various substituents, including a benzodioxolyl group, a methoxyphenyl group, and a chlorophenylmethyl group

Preparation Methods

The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells .

Comparison with Similar Compounds

N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(4-CHLOROPHENYL)METHYL]FURAN-2-CARBOXAMIDE can be compared with other compounds that have similar structural motifs, such as:

Properties

Molecular Formula

C29H26ClNO5

Molecular Weight

504.0 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-chlorophenyl)methyl]furan-2-carboxamide

InChI

InChI=1S/C29H26ClNO5/c1-33-25-6-3-2-5-24(25)23(21-10-13-26-28(17-21)36-19-35-26)14-15-31(29(32)27-7-4-16-34-27)18-20-8-11-22(30)12-9-20/h2-13,16-17,23H,14-15,18-19H2,1H3

InChI Key

GQDHZJSQUYRPGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CCN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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